molecular formula C14H19NO2 B13061766 2-(2-(Piperidin-1-ylmethyl)phenyl)acetic acid

2-(2-(Piperidin-1-ylmethyl)phenyl)acetic acid

Cat. No.: B13061766
M. Wt: 233.31 g/mol
InChI Key: AJJXJADPJMKIHI-UHFFFAOYSA-N
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Description

2-(2-(Piperidin-1-ylmethyl)phenyl)acetic acid is an organic compound that features a piperidine ring attached to a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Piperidin-1-ylmethyl)phenyl)acetic acid typically involves the reaction of piperidine with a suitable phenylacetic acid derivative. One common method is the alkylation of piperidine with 2-bromomethylphenylacetic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as crystallization and chromatography are often employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Piperidin-1-ylmethyl)phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-(2-(Piperidin-1-ylmethyl)phenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(Piperidin-1-ylmethyl)phenyl)acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The piperidine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: A simpler analog with similar chemical properties but lacking the piperidine ring.

    Piperidine: A basic structure that forms the core of many biologically active compounds.

    2-Phenylacetic acid derivatives: Compounds with various substituents on the phenyl ring, offering different chemical and biological properties.

Uniqueness

2-(2-(Piperidin-1-ylmethyl)phenyl)acetic acid is unique due to the presence of both the piperidine ring and the phenylacetic acid moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

2-[2-(piperidin-1-ylmethyl)phenyl]acetic acid

InChI

InChI=1S/C14H19NO2/c16-14(17)10-12-6-2-3-7-13(12)11-15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-11H2,(H,16,17)

InChI Key

AJJXJADPJMKIHI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2CC(=O)O

Origin of Product

United States

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